molecular formula C5H9ClN4O B2605083 4-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride CAS No. 939979-31-4

4-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride

Cat. No.: B2605083
CAS No.: 939979-31-4
M. Wt: 176.6
InChI Key: ZJBWDQCBQLTJCB-UHFFFAOYSA-N
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Description

4-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride is a chemical compound with the molecular formula C5H8N4O·HCl. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride typically involves multiple steps. One common method includes the reaction of 4-amino-1-methyl-1H-pyrazole with a carboxylating agent under controlled conditions to form the carboxamide derivative. The hydrochloride salt is then obtained by treating the carboxamide with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of specific catalysts and solvents to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

4-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-1-methyl-3-n-propyl-1H-pyrazole-5-carboxamide
  • 5-amino-1-methyl-1H-pyrazole-4-carboxamide
  • 4-amino-1-methylpyrazole

Uniqueness

4-amino-1-methyl-1H-pyrazole-5-carboxamide hydrochloride is unique due to its specific structure and properties, which make it suitable for various applications. Compared to similar compounds, it may offer distinct advantages in terms of reactivity, stability, and biological activity .

Properties

IUPAC Name

4-amino-2-methylpyrazole-3-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O.ClH/c1-9-4(5(7)10)3(6)2-8-9;/h2H,6H2,1H3,(H2,7,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBWDQCBQLTJCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)N)C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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